Androgen Receptor Binding: 3β-OH-CMA Exhibits 4.15-Fold Higher Affinity Than Its 3α-Epimer
In a head-to-head in vitro human receptor binding study, 3β-hydroxy CMA (the compound corresponding to CAS 17184-15-5) demonstrated an androgen receptor (AR) Ki of 20 nM, compared with Ki values of 3.8 nM for the parent CMA and 83 nM for the stereoisomer 3α-OH-CMA [1]. This represents a 4.15-fold higher AR affinity for 3β-OH-CMA relative to its 3α-epimer. While 3β-OH-CMA is 5.26-fold weaker than the parent CMA at the AR, it retains meaningful binding — in contrast to 3α-OH-CMA, whose Ki of 83 nM reflects a 21.8-fold loss relative to CMA. The reference androgen methyltrienolone (R1881) exhibited a Ki of 2.9 nM in the same assay system [1].
| Evidence Dimension | Human androgen receptor (AR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (3β-OH-CMA, CAS 17184-15-5) |
| Comparator Or Baseline | CMA (parent): Ki = 3.8 nM; 3α-OH-CMA: Ki = 83 nM; Methyltrienolone (reference): Ki = 2.9 nM |
| Quantified Difference | 4.15-fold higher affinity than 3α-OH-CMA (83/20); 5.26-fold lower than CMA (20/3.8) |
| Conditions | In vitro competitive binding assay using human androgen receptor and [³H]-labeled ligand; Schneider et al. 2009, Pharmacology 84(2):74–81 |
Why This Matters
For researchers studying androgen receptor pharmacology, selecting 3β-OH-CMA rather than its 3α-epimer provides a 4-fold improvement in target binding potency, directly affecting experimental signal-to-noise ratios and the interpretability of AR-mediated antiandrogenic effects.
- [1] Schneider, J.; Kneip, C.; Jahnel, U. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. Pharmacology 2009, 84 (2), 74–81. DOI: 10.1159/000226601. View Source
